molecular formula C13H20O4 B116559 Cucumegastigmane I CAS No. 929881-46-9

Cucumegastigmane I

Cat. No.: B116559
CAS No.: 929881-46-9
M. Wt: 240.29 g/mol
InChI Key: CNLCQYMRNGWEJB-OERKHBLVSA-N
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Chemical Reactions Analysis

Types of Reactions: Cucumegastigmane I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Biological Activity

Cucumegastigmane I, a compound derived from various plants, particularly from the family of Cucurbitaceae, has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a megastigmane derivative, characterized by its unique bicyclic structure. Its molecular formula is C30H42O7C_{30}H_{42}O_7, and it exhibits various interactions with biological targets, which contribute to its bioactivity.

1. Antimicrobial Activity

Recent studies have indicated that this compound demonstrates significant antimicrobial properties. A docking study assessed its binding affinity with various proteins, revealing a binding score of 5.3-5.3 kcal/mol, which suggests a moderate interaction with microbial targets . This activity is crucial in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

2. Antioxidant Properties

This compound has been shown to possess antioxidant capabilities, which are vital for combating oxidative stress in cells. The compound's ability to scavenge free radicals contributes to its potential protective effects against cellular damage and chronic diseases associated with oxidative stress.

3. Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism may provide therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer potential.
  • Interaction with Cellular Targets : this compound interacts with various cellular targets, including proteins involved in oxidative stress responses, enhancing cellular defense mechanisms.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins like Bcl-2. This effect was observed in human hepatocellular carcinoma cells, where the compound led to cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. The results showed that the compound exhibited significant inhibitory effects on the growth of several strains, suggesting its potential use as a natural antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateHighHigh
Cucurbitacin BHighModerateModerate
Cucurbitacin EModerateHighHigh

Properties

IUPAC Name

(4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLCQYMRNGWEJB-OERKHBLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cucumegastigmane I and where is it found?

A1: this compound is a megastigmane compound first isolated from the leaves of Cucumis sativus (cucumber). [, ] Megastigmanes are a class of natural products derived from carotenoids and are often found in plants.

Q2: What is the molecular formula and structure of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they mention the use of spectroscopic techniques like NMR and HRESIMS for structural elucidation. [, , ] The paper specifically focusing on the isolation of this compound likely contains this information. []

Q3: What other megastigmanes have been found alongside this compound in plants?

A3: Research has identified several other megastigmanes alongside this compound. These include cucumegastigmane II, (+)-dehydrovomifoliol, canangaionoside, (6S,9S)-roseoside, icariside B5, and linarionoside A. These were found in various plant species including Cucumis sativus and Sauropus bacciformis. [, ]

Q4: What analytical techniques are used to characterize and quantify this compound?

A5: Researchers utilize a combination of spectroscopic and chromatographic techniques for the analysis of this compound. These include Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and various chromatographic methods. [, , ] These techniques help elucidate the structure, determine the molecular weight, and quantify the compound in plant extracts.

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